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Compound of Interest

Compound Name: 5-Bromoindole-3-carboxaldehyde

Cat. No.: B1265535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-
Bromoindole-3-carboxaldehyde, a key intermediate in organic synthesis and medicinal

chemistry. The following sections present tabulated spectroscopic data, detailed experimental

protocols for data acquisition, and a visual representation of the analytical workflow. This

document is intended to serve as a comprehensive resource for researchers utilizing this

compound in their work.

Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 5-Bromoindole-3-carboxaldehyde.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

12.31 s - NH

9.93 s - CHO

8.35 s - H-2

8.22 s - H-4

7.49 d 8.6 H-7

7.40 dd 8.6, 2.0 H-6

Solvent: DMSO-d6, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

185.15 C=O

139.29 C-2

135.75 C-7a

126.06 C-4

125.89 C-6

122.91 C-3a

117.43 C-5

114.82 C-3

114.57 C-7

Solvent: DMSO-d6, Instrument Frequency: 101 MHz[1]

Table 3: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

225 97 [M+2]+

224 98 [M+1]+

223 100 [M]+

196 18

167 14

143 41

115 70

87 58

Ionization Method: Electron Ionization (EI)[1]

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Assignment

3396 Ar C-H stretch

3232 N-H stretch

1663 C=O stretch

Sample Preparation: KBr Wafer[2]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 5-Bromoindole-3-carboxaldehyde was

dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution was

then transferred to a 5 mm NMR tube.
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Data Acquisition:

Instrument: A 400 MHz NMR spectrometer was used for ¹H NMR and a 101 MHz

spectrometer for ¹³C NMR.

¹H NMR: A standard single-pulse sequence was used to acquire the proton spectrum.

¹³C NMR: A proton-decoupled pulse sequence was utilized to obtain the carbon spectrum.

Data Processing: The resulting Free Induction Decay (FID) was processed with a line

broadening factor before Fourier transformation to obtain the final spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer, likely via a gas

chromatograph (GC-MS) to ensure purity.

Ionization: Electron Ionization (EI) was employed as the ionization technique.

Analysis: The ionized fragments were separated based on their mass-to-charge ratio (m/z)

by the mass analyzer.

Detection: The detector recorded the abundance of each ion, resulting in the mass spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of 5-Bromoindole-3-carboxaldehyde was finely

ground with potassium bromide (KBr). The mixture was then pressed into a thin, transparent

pellet (KBr wafer).

Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer.

The infrared spectrum was recorded by passing a beam of infrared light through the sample.

Data Processing: The resulting interferogram was Fourier-transformed to produce the final IR

spectrum.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of 5-
Bromoindole-3-carboxaldehyde.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1265535#spectroscopic-data-nmr-ir-ms-for-5-
bromoindole-3-carboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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